molecular formula C13H12N4 B2789959 [6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine CAS No. 953748-84-0

[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine

Cat. No.: B2789959
CAS No.: 953748-84-0
M. Wt: 224.267
InChI Key: MECNWPUYNNZCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview

[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine is a compound with significant potential in medicinal chemistry due to its unique structural characteristics, which include a benzodiazole moiety and a pyridine ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C13H12N4
  • Molecular Weight : 224.267 g/mol
  • CAS Number : 937603-91-3

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound is known to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways. This modulation can lead to apoptosis in cancer cells and inhibition of microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines by activating procaspase-3, leading to its conversion into active caspase-3, which is crucial for the execution phase of apoptosis. The following table summarizes some findings related to its anticancer effects:

CompoundCell LineIC50 (nM)Mechanism
This compoundU93725.3 ± 4.6Procaspase-3 activation
[6-(1H-benzimidazol-1-yl)-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amines]MCF-777.4 ± 6.2Procaspase inhibition

These results indicate that the compound exhibits potent anticancer properties, particularly against cell lines that overexpress procaspase-3 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers synthesized several analogs and assessed their biological activities through in vitro assays:

  • Synthesis of Derivatives : Various substituents were introduced to the benzodiazole and pyridine rings.
  • Biological Evaluation : The derivatives were tested against multiple cancer cell lines and showed varied levels of activity.
  • Findings : Some derivatives exhibited improved potency compared to the parent compound, suggesting that structural modifications can enhance biological activity.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the benzodiazole and pyridine components significantly influence the biological activity of the compound. For example:

  • Substituents that increase lipophilicity tend to enhance cellular uptake.
  • Electron-withdrawing groups on the aromatic rings can improve binding affinity to target proteins.

Properties

IUPAC Name

[6-(benzimidazol-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-7-10-5-6-13(15-8-10)17-9-16-11-3-1-2-4-12(11)17/h1-6,8-9H,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECNWPUYNNZCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.